Myricetin

Catalog No.
S536505
CAS No.
529-44-2
M.F
C15H10O8
M. Wt
318.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetin

CAS Number

529-44-2

Product Name

Myricetin

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H

InChI Key

IKMDFBPHZNJCSN-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC(O)=C(O)C(O)=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Sparingly soluble in boiling water; soluble in alcohol. Practically insoluble in chloroform, acetic acid

Synonyms

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, myricetin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Myricetin is 318.0376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in boiling water; soluble in alcohol. practically insoluble in chloroform, acetic acidin water, 54.9 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of hexahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Cancer Research

Neurodegenerative Diseases Research

Cardiovascular Diseases Research

Diabetes Research

Anti-Inflammatory Research

Anti-Aging Research

Antimicrobial Research

Antioxidant Research

Antiplatelet Aggregation Research

Antihypertensive Research

Antimicrobial Research

Antioxidant Research

Antihypertensive Research

Myricetin has the chemical formula C₁₅H₁₀O₈ and is characterized by multiple hydroxyl groups, which contribute to its antioxidant properties. Structurally, it features two aromatic rings (A and B) connected by a three-carbon chain that forms a cyclic ring (C). The presence of hydroxyl groups enhances its ability to act as a potent antioxidant. Myricetin is derived from various plants, particularly from the bark of Myrica nagi and other species in the Myricaceae family .

The mechanism of action for myricetin's potential health benefits is still under investigation. Some studies suggest it might influence various cellular pathways involved in inflammation and oxidation [, ]. More research is needed to fully understand these mechanisms.

Myricetin undergoes several chemical transformations under different conditions. Notably, it can form stable dimers in phosphate-buffered saline at low temperatures. In Dulbecco's modified Eagle's medium (DMEM) at 37°C, myricetin is unstable and converts into various products within minutes, including dimers and oxidized forms . The stability of myricetin is significantly affected by temperature; it remains more stable at lower temperatures .

Key Reactions:

  • Dimerization: Myricetin can dimerize rapidly in certain conditions.
  • Oxidation: It can be oxidized to form semi-quinone radicals due to the presence of catechol groups .

Myricetin exhibits a wide array of biological activities:

  • Antioxidant: Its six hydroxyl groups enable it to scavenge free radicals effectively.
  • Anti-inflammatory: Myricetin has been shown to reduce inflammation markers in various studies.
  • Antitumor: Research indicates potential anticancer properties through mechanisms that induce apoptosis in cancer cells.
  • Hepatoprotective: It may protect liver cells from oxidative stress and damage .

The compound also interacts with metal ions like iron (III) and copper (II), generating reactive oxygen species that can lead to DNA damage in certain contexts .

Myricetin can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant sources such as Myrica nagi.
  • Chemical Synthesis: Techniques include hydrolysis, demethylation, and methylation of flavonoid precursors. For example, acid hydrolysis of myricetin glycosides yields myricetin as the final product .

Due to its diverse biological activities, myricetin has several applications:

  • Nutraceuticals: It is used as a dietary supplement for its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses in treating cancer, diabetes, and liver diseases.
  • Food Industry: Employed as a natural colorant and preservative due to its antioxidant capacity .

Myricetin shares structural similarities with other flavonols but possesses unique features that enhance its biological activity. Below is a comparison with several similar compounds:

CompoundHydroxyl GroupsUnique FeaturesBiological Activity
Quercetin5Lacks one hydroxyl group compared to myricetinAntioxidant, anti-inflammatory
Rutin6Glycosylated form of quercetinAntioxidant, vascular health
Kaempferol4Lacks one hydroxyl group compared to myricetinAntioxidant, anti-cancer
Apigenin4Different ring structureAntioxidant, anti-inflammatory

Myricetin's unique structure with an additional hydroxyl group on the B ring distinguishes it from these compounds, contributing to its enhanced antioxidant capacity and biological effects .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Yellow needles from dilute alcohol

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

318.03756727 g/mol

Monoisotopic Mass

318.03756727 g/mol

Heavy Atom Count

23

LogP

log Kow = 1.42 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

357 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76XC01FTOJ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Dietary polyphenols are a diverse and complex group of compounds that are linked to human health. Many of their effects have been attributed to the ability to poison (i.e., enhance DNA cleavage by) topoisomerase II. Polyphenols act against the enzyme by at least two different mechanisms. Some compounds are traditional, redox-independent topoisomerase II poisons, interacting with the enzyme in a noncovalent manner. Conversely, others enhance DNA cleavage in a redox-dependent manner that requires covalent adduction to topoisomerase II. Unfortunately, the structural elements that dictate the mechanism by which polyphenols poison topoisomerase II have not been identified. To resolve this issue, the activities of two classes of polyphenols against human topoisomerase IIalpha were examined. The first class was a catechin series, including (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC). The second was a flavonol series, including myricetin, quercetin, and kaempferol. Compounds were categorized into four distinct groups: EGCG and EGC were redox-dependent topoisomerase II poisons, kaempferol and quercetin were traditional poisons, myricetin utilized both mechanisms, and ECG and EC displayed no significant activity. On the basis of these findings, a set of rules is proposed that predicts the mechanism of bioflavonoid action against topoisomerase II. The first rule centers on the B ring. While the C4'-OH is critical for the compound to act as a traditional poison, the addition of -OH groups at C3' and C5' increases the redox activity of the B ring and allows the compound to act as a redox-dependent poison. The second rule centers on the C ring. The structure of the C ring in the flavonols is aromatic and planar and includes a C4-keto group that allows the formation of a proposed pseudo ring with the C5-OH. Disruption of these elements abrogates enzyme binding and precludes the ability to function as a traditional topoisomerase II poison.
Selected flavonoids were tested for their ability to inhibit the catalytic activity of DNA topoisomerase (topo) I and II. Myricetin, quercetin, fisetin, and morin were found to inhibit both enzymes, while phloretin, kaempferol, and 4',6,7-trihydroxyisoflavone inhibited topo II without inhibiting topo I. Flavonoids demonstrating potent topo I and II inhibition required hydroxyl group substitution at the C-3, C-7, C-3', and C-4' positions and also required a keto group at C-4. Additional B-ring hydroxylation enhanced flavonoid topo I inhibitory action. A C-2, C-3 double bond was also required, but when the A ring is opened, the requirement for the double bond was eliminated. Genistein has been previously reported to stabilize the covalent topo II-DNA cleavage complex and thus function as a topo II poison. All flavonoids were tested for their ability to stabilize the cleavage complex between topo I or topo II and DNA. None of the agents stabilized the topo I-DNA cleavage complex, but prunetin, quercetin, kaempferol, and apigenin stabilized the topo II DNA-complex. Competition experiments have shown that genistein-induced topo II-mediated DNA cleavage can be inhibited by myricetin, suggesting that both types of inhibitors (antagonists and poisons) interact with the same functional domain of their target enzyme...
... myricetin (3, 3', 4', 5, 5', 7-hexahydroxyflavone) ... could directly bind to JAK1/STAT3 molecules to inhibit cell transformation in epidermal growth factor (EGF)-activated mouse JB6 P(+) cells. Colony assay revealed that myricetin had the strongest inhibitory effect on cell transformation among three flavonols including myricetin, quercetin and kaempferol. Molecular data revealed that myricetin inhibited DNA- binding and transcriptional activity of STAT3. Furthermore, myricetin inhibited the phosphorylation of STAT3 at Tyr705 and Ser727. Cellular signaling analyses revealed that EGF could induce the phosphorylation of Janus Kinase (JAK) 1, but not JAK2. Myricetin inhibited the phosphorylation of JAK1 and increased the autophosphorylation of EGF receptor (EGFR). Moreover, ex vivo and in vitro pull-down assay revealed that myricetin bound to JAK1 and STAT3, but not EGFR. Affinity data further demonstrated that myricetin had a higher affinity for JAK1 than STAT3. Thus, ... myricetin might directly target JAK1 to block cell transformation in mouse JB6 cells.
Abnormal expression of cyclooxygenase-2 (COX-2) has been implicated in the development of cancer. ... Here /it is reported/ that 3,3',4',5,5',7-hexahydroxyflavone (myricetin), one of the major flavonols in red wine, inhibits 12-O-tetradecanoylphorbol-13-acetate (phorbol ester)-induced COX-2 expression in JB6 P+ mouse epidermal (JB6 P+) cells by suppressing activation of nuclear factor kappa B (NF-kappaB). Myricetin at 10 and 20 uM inhibited phorbol ester-induced upregulation of COX-2 protein, while resveratrol at the same concentration did not exert significant effects. The phorbol ester-induced production of prostaglandin E 2 was also attenuated by myricetin treatment. Myricetin inhibited both COX-2 and NF-kappaB transactivation in phorbol ester-treated JB6 P+ cells, as determined using a luciferase assay. Myricetin blocked the phorbol ester-stimulated DNA binding activity of NF-kappaB, as determined using an electrophoretic mobility shift assay. Moreover, TPCK (N-tosyl-l-phenylalanine chloromethyl ketone), a NF-kappaB inhibitor, significantly attenuated COX-2 expression and NF-kappaB promoter activity in phorbol ester-treated JB6 P+ cells. In addition, red wine extract inhibited phorbol ester-induced COX-2 expression and NF-kappaB transactivation in JB6 P+ cells. Collectively, these data suggest that myricetin contributes to the chemopreventive effects of red wine through inhibition of COX-2 expression by blocking the activation of NF-kappaB.
For more Mechanism of Action (Complete) data for MYRICETIN (6 total), please visit the HSDB record page.

Vapor Pressure

6.84X10-17 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

529-44-2

Absorption Distribution and Excretion

... Significant quantities of quercetin and possibly myricetin and kaempferol are absorbed in the gut. A larger fraction probably remains in the lumen, and thus a substantial proportion of the gastrointestinal mucosa is exposed to biologically significant concentrations of these compounds. ...

Metabolism Metabolites

Myricetin has known human metabolites that include (2S,3S,4S,5R)-6-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Myricetin
BIMU8

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

General Manufacturing Information

Biological activities of myricetin: Allelochemic; AntiHIV; Antiallergenic; Antibacterial; Antifeedant; Antigastric; Antigingivitic; Antigonadotrophic; Antihistaminic; Antiinflammatory; Antimutagenic; Antioxidant; Antiperiodontic; Antiplaque; Antiseptic; Antiviral; Apoptotic; COMP-Inhibitor; Cancer-Preventive; Candidicide; Diuretic; Hypoglycemic; Larvistat; Lipoxygenase-Inhibitor; Mutagenic; Oxidase-Inhibitor; Pesticide; Quinone-Reductase-Inducer; Topoisomerase-I-Inhibitor; Topoisomerase-II-Inhibitor; Tyrosine-Kinase-Inhibitor; Vasodilator

Interactions

... Addition of apigenin, chrysin, fisetin, flavonone, galangin, hesperitin, kaempferol, morin, myricetin, haringenin, or quercetin to human liver microsomes inhibited the hydroxylation of benzo(a)pyrene. In contrast to these results, the addition of flavone, nobiletin, tangeretin, or 7,8-benzoflavone to human liver microsomes caused a many-fold stimulation in the hydroxylation of benzo(a)pyrene, the metabolism of aflatoxin B1 to 2,3-dihydro-2,3-dihydroxyaflatoxin B1, and the metabolic activation of aflatoxin B1 to mutagenic products. ... An examination of the structural features required for the inhibition and stimulation of benzo(a)pyrene hydroxylation indicated that all of the 12 flavonoid inhibitors that were studied possessed hydroxyl groups whereas the flavonoid activators were less polar molecules that lacked hydroxyl groups.
... Myricetin suppresses UVB-induced cyclooxygenase-2 (COX-2) expression in mouse skin epidermal JB6 P+ cells. The activation of activator protein-1 and nuclear factor-kappaB induced by UVB was dose-dependently inhibited by myricetin treatment. Western blot and kinase assay data revealed that myricetin inhibited Fyn kinase activity and subsequently attenuated UVB-induced phosphorylation of mitogen-activated protein kinases. Pull-down assays revealed that myricetin competitively bound with ATP to suppress Fyn kinase activity. Importantly, myricetin exerted similar inhibitory effects compared with 4-amino-5-(4-chloro-phenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, a well-known pharmacologic inhibitor of Fyn. In vivo mouse skin data also revealed that myricetin inhibited Fyn kinase activity directly and subsequently attenuated UVB-induced COX-2 expression. Mouse skin tumorigenesis data clearly showed that pretreatment with myricetin significantly suppressed UVB-induced skin tumor incidence in a dose-dependent manner. Docking data suggest that myricetin is easily docked to the ATP-binding site of Fyn, which is located between the N and C lobes of the kinase domain. Overall, these results indicated that myricetin exerts potent chemopreventive activity mainly by targeting Fyn in skin carcinogenesis.
... Bor-tezomib is a dipeptide boronate proteasome inhibitor that has activity in the treatment of multiple myeloma but is not effective in chronic lymphocytic leukemia (CLL). Although CLL cells are sensitive in vitro to bortezomib-induced apoptosis when cultured in medium, the killing activity was blocked when cultured in 50% fresh autologous plasma. Dietary flavonoids, quercetin and myricetin, which are abundant in plasma, inhibited bortezomib-induced apoptosis of primary CLL and malignant B-cell lines in a dose-dependent manner...
The purpose of this study was to investigate the potential neuroprotective effects of myricetin (flavonoid) and fraxetin (coumarin) on rotenone-induced apoptosis in SH-SY5Y cells, and the possible signal pathway involved in a neuronal cell model of Parkinson's disease. ... Rotenone caused a time- and dose-dependent decrease in cell viability and the degree of LDH release was proportionally to the effects on cell viability. Cells were pretreated with fraxetin, myricetin and N-acetylcysteine at different concentrations for 30 min before exposure to rotenone. Cytotoxicity of rotenone (5 uM) for 16 hr was significantly diminished as well as the release of LDH into the medium, by the effect of fraxetin, myricetin and N-acetylcysteine, with fraxetin (100 uM) and N-acetylcysteine (100 uM) being more effective than myricetin (50 uM)...
The effects of myricetin on either MRP1 or MRP2 mediated vincristine resistance in transfected MDCKII cells were examined. The results obtained show that myricetin can inhibit both MRP1 and MRP2 mediated vincristine efflux in a concentration dependent manner. The IC50 values for cellular vincristine transport inhibition by myricetin were 30.5+/-1.7 uM for MRP1 and 24.6+/-1.3 uM for MRP2 containing MDCKII cells. Cell proliferation analysis showed that the MDCKII control cells are very sensitive towards vincristine toxicity with an IC50 value of 1.1+/-0.1 uM. The MDCKII MRP1 and MRP2 cells are less sensitive towards vincristine toxicity with IC50 values of 33.1+/-1.9 and 22.2+/-1.4 uM, respectively. In both the MRP1 and MRP2 cells, exposure to 25 uM myricetin enhances the sensitivity of the cells towards vincristine toxicity to IC50 values of 7.6+/-0.5 and 5.8+/-0.5 uM, respectively. The increase of sensitivity represents a reversal of the resistance towards vincristine as a result of MRP1 and MRP2 inhibition...

Dates

Modify: 2023-08-15
1: Ma Z, Wang G, Cui L, Wang Q. Myricetin Attenuates Depressant-Like Behavior in Mice Subjected to Repeated Restraint Stress. Int J Mol Sci. 2015 Nov 30;16(12):28377-85. doi: 10.3390/ijms161226102. PubMed PMID: 26633366; PubMed Central PMCID: PMC4691049.
2: Feng J, Chen X, Wang Y, Du Y, Sun Q, Zang W, Zhao G. Myricetin inhibits proliferation and induces apoptosis and cell cycle arrest in gastric cancer cells. Mol Cell Biochem. 2015 Oct;408(1-2):163-70. doi: 10.1007/s11010-015-2492-1. Epub 2015 Jun 27. PubMed PMID: 26112905.
3: Yao Y, Lin G, Xie Y, Ma P, Li G, Meng Q, Wu T. Preformulation studies of myricetin: a natural antioxidant flavonoid. Pharmazie. 2014 Jan;69(1):19-26. PubMed PMID: 24601218.
4: Yuan X, Liu Y, Hua X, Deng X, Sun P, Yu C, Chen L, Yu S, Liu S, Pang H. Myricetin ameliorates the symptoms of collagen-induced arthritis in mice by inhibiting cathepsin K activity. Immunopharmacol Immunotoxicol. 2015;37(6):513-9. doi: 10.3109/08923973.2015.1096942. Epub 2015 Nov 2. PubMed PMID: 26525510.
5: Wu C, Wang W, Tian B, Liu X, Qu X, Zhai Z, Li H, Liu F, Fan Q, Tang T, Qin A, Zhu Z. Myricetin prevents titanium particle-induced osteolysis in vivo and inhibits RANKL-induced osteoclastogenesis in vitro. Biochem Pharmacol. 2015 Jan 1;93(1):59-71. doi: 10.1016/j.bcp.2014.10.019. Epub 2014 Nov 7. PubMed PMID: 25449599.
6: Chang Y, Chang CY, Wang SJ, Huang SK. Myricetin inhibits the release of glutamate in rat cerebrocortical nerve terminals. J Med Food. 2015 May;18(5):516-23. doi: 10.1089/jmf.2014.3219. Epub 2014 Oct 23. PubMed PMID: 25340625; PubMed Central PMCID: PMC4410760.
7: Mendes V, Vilaça R, de Freitas V, Ferreira PM, Mateus N, Costa V. Effect of myricetin, pyrogallol, and phloroglucinol on yeast resistance to oxidative stress. Oxid Med Cell Longev. 2015;2015:782504. doi: 10.1155/2015/782504. Epub 2015 Apr 27. PubMed PMID: 26000072; PubMed Central PMCID: PMC4427115.
8: Okan A, Barlas N, Karabulut G. Investigation of effects of myricetin on thyroid-gonadal axis of male rats at prepubertal period. Environ Toxicol Pharmacol. 2015 Jul;40(1):268-79. doi: 10.1016/j.etap.2015.04.015. Epub 2015 Apr 27. PubMed PMID: 26164744.
9: Zang W, Wang T, Wang Y, Li M, Xuan X, Ma Y, Du Y, Liu K, Dong Z, Zhao G. Myricetin exerts anti-proliferative, anti-invasive, and pro-apoptotic effects on esophageal carcinoma EC9706 and KYSE30 cells via RSK2. Tumour Biol. 2014 Dec;35(12):12583-92. doi: 10.1007/s13277-014-2579-4. Epub 2014 Sep 6. PubMed PMID: 25192723.
10: Zhang S, Wang L, Liu H, Zhao G, Ming L. Enhancement of recombinant myricetin on the radiosensitivity of lung cancer A549 and H1299 cells. Diagn Pathol. 2014 Mar 20;9:68. doi: 10.1186/1746-1596-9-68. PubMed PMID: 24650056; PubMed Central PMCID: PMC3994494.
11: Huang H, Chen AY, Rojanasakul Y, Ye X, Rankin GO, Chen YC. Dietary compounds galangin and myricetin suppress ovarian cancer cell angiogenesis. J Funct Foods. 2015 May 1;15:464-475. PubMed PMID: 26113875; PubMed Central PMCID: PMC4476554.
12: Grenier D, Chen H, Ben Lagha A, Fournier-Larente J, Morin MP. Dual Action of Myricetin on Porphyromonas gingivalis and the Inflammatory Response of Host Cells: A Promising Therapeutic Molecule for Periodontal Diseases. PLoS One. 2015 Jun 29;10(6):e0131758. doi: 10.1371/journal.pone.0131758. eCollection 2015. PubMed PMID: 26121135; PubMed Central PMCID: PMC4487256.
13: Kim ME, Ha TK, Yoon JH, Lee JS. Myricetin induces cell death of human colon cancer cells via BAX/BCL2-dependent pathway. Anticancer Res. 2014 Feb;34(2):701-6. PubMed PMID: 24511002.
14: Devi KP, Rajavel T, Habtemariam S, Nabavi SF, Nabavi SM. Molecular mechanisms underlying anticancer effects of myricetin. Life Sci. 2015 Dec 1;142:19-25. doi: 10.1016/j.lfs.2015.10.004. Epub 2015 Oct 8. Review. PubMed PMID: 26455550.
15: Büchter C, Ackermann D, Honnen S, Arnold N, Havermann S, Koch K, Wätjen W. Methylated derivatives of myricetin enhance life span in Caenorhabditis elegans dependent on the transcription factor DAF-16. Food Funct. 2015 Oct;6(10):3383-92. doi: 10.1039/c5fo00463b. PubMed PMID: 26281763.
16: Huang J, Wu C, Tian B, Zhou X, Ma N, Qian Y. Myricetin Prevents Alveolar Bone Loss in an Experimental Ovariectomized Mouse Model of Periodontitis. Int J Mol Sci. 2016 Mar 22;17(3):422. doi: 10.3390/ijms17030422. PubMed PMID: 27011174; PubMed Central PMCID: PMC4813273.
17: Hobbs CA, Swartz C, Maronpot R, Davis J, Recio L, Koyanagi M, Hayashi SM. Genotoxicity evaluation of the flavonoid, myricitrin, and its aglycone, myricetin. Food Chem Toxicol. 2015 Sep;83:283-92. doi: 10.1016/j.fct.2015.06.016. Epub 2015 Jul 2. PubMed PMID: 26142838.
18: Hong C, Dang Y, Lin G, Yao Y, Li G, Ji G, Shen H, Xie Y. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation. Int J Pharm. 2014 Dec 30;477(1-2):251-60. doi: 10.1016/j.ijpharm.2014.10.044. Epub 2014 Oct 18. PubMed PMID: 25445518.
19: Ying X, Chen X, Feng Y, Xu HZ, Chen H, Yu K, Cheng S, Peng L. Myricetin enhances osteogenic differentiation through the activation of canonical Wnt/β-catenin signaling in human bone marrow stromal cells. Eur J Pharmacol. 2014 Sep 5;738:22-30. doi: 10.1016/j.ejphar.2014.04.049. Epub 2014 May 27. PubMed PMID: 24876056.
20: Yao Y, Xie Y, Hong C, Li G, Shen H, Ji G. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation. Carbohydr Polym. 2014 Sep 22;110:329-37. doi: 10.1016/j.carbpol.2014.04.006. Epub 2014 Apr 18. PubMed PMID: 24906763.

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